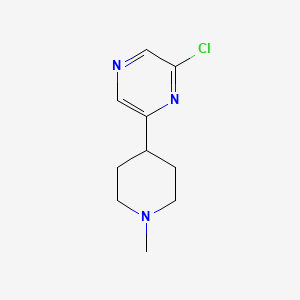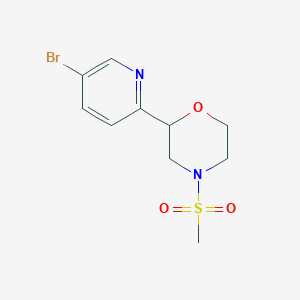
2-(5-Bromo-pyridin-2-yl)-4-methanesulfonyl-morpholine
Vue d'ensemble
Description
The compound “2-(5-Bromo-pyridin-2-yl)-4-methanesulfonyl-morpholine” is a brominated pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “2-(5-Bromo-pyridin-2-yl)-4-methanesulfonyl-morpholine” were not found, related pyridine derivatives have been synthesized using palladium-catalyzed Suzuki cross-coupling reactions . Another method involves the use of N Boc 3 as an initiation material, with the target product obtained through over-churning, reduction, condensation, substitution, de-tertbutyloxycarbonyl protection, condensation, and reduction .Applications De Recherche Scientifique
Synthesis and Photophysics
- Buchwald–Hartwig Amination: This compound is involved in the synthesis of quinolines via Buchwald–Hartwig amination, which is useful in creating compounds with strong interactions with ct-DNA, potentially due to π-stacking and/or hydrogen-bonding interactions (Bonacorso et al., 2018).
Reactivity with Secondary Dialkylamines
- Formation of 3-Amino-Substituted Derivatives: When reacted with secondary dialkylamines like pyrrolidine or morpholine, this compound yields high yields of 3-amino-substituted derivatives (Kalogirou & Koutentis, 2014).
Photophysical Evaluation and Computational Study
- Fluorescence Quantum Yields: Research on 2-substitued pyridines with morpholino modifications indicates significant fluorescence in various solvents and the solid state, which is important in photophysical applications (Hagimori et al., 2019).
Metabolism Study
- Chromatography and Mass Spectrometry: A study on the metabolism of a related compound, morpholinium 2-(4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, using chromatography and mass spectrometry techniques, provides insights into the structural changes during metabolism (Varynskyi & Kaplaushenko, 2020).
Synthesis of Schiff Base Complexes
- Corrosion Inhibition on Mild Steel: The synthesis of Schiff base complexes involving morpholino and pyridine structures has shown potential in corrosion inhibition on mild steel, bridging coordination inorganic chemistry and corrosion engineering (Das et al., 2017).
Synthesis of Antimicrobials
- Antimicrobial Synthesis: This compound is used in the synthesis of potent antimicrobials, including various arecoline derivatives (Kumar et al., 2007).
Synthesis of Biologically Active Compounds
- Inhibition of CDP Reductase Activity: Synthesis of analogues of pyridine-2-carboxaldehyde thiosemicarbazone with morpholine showed potent inhibition of ribonucleotide reductase activity, indicating potential in cancer therapy (Liu et al., 1996).
Propriétés
IUPAC Name |
2-(5-bromopyridin-2-yl)-4-methylsulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3S/c1-17(14,15)13-4-5-16-10(7-13)9-3-2-8(11)6-12-9/h2-3,6,10H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPZPXRCHSEUQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCOC(C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-pyridin-2-yl)-4-methanesulfonyl-morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



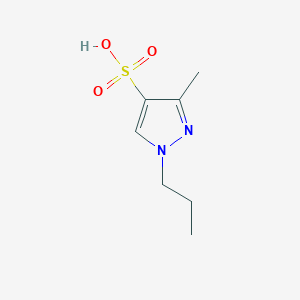
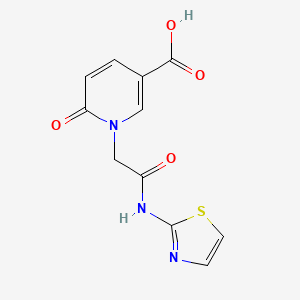
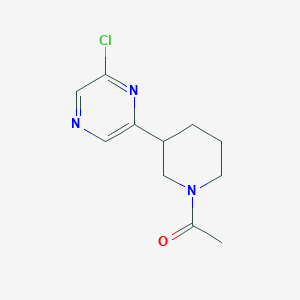

![[5-Iodo-4-(1-methanesulfonyl-piperidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399182.png)
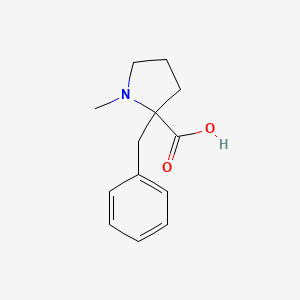
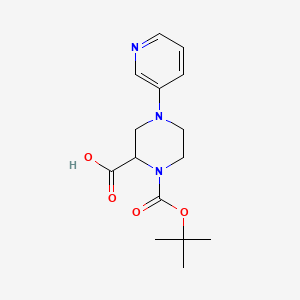
![[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)ethyl]amine](/img/structure/B1399187.png)
![1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B1399188.png)
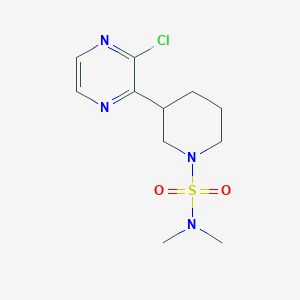
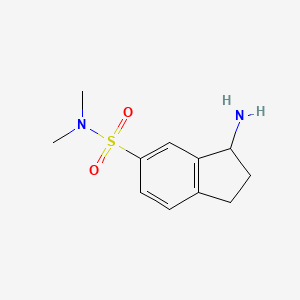
![3-[6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl]propanoic acid](/img/structure/B1399193.png)
![1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone](/img/structure/B1399194.png)
